molecular formula C7H8N2O4 B13142721 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one

3-methoxy-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B13142721
M. Wt: 184.15 g/mol
InChI Key: WIZDLGFUVBYZLS-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and methylation processes, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 3-methoxy-1-methyl-5-aminopyridin-2(1H)-one.

Scientific Research Applications

3-methoxy-1-methyl-5-nitropyridin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The nitro group could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methyl-5-nitropyridine
  • 3-methoxy-1-methyl-4-nitropyridin-2(1H)-one

Uniqueness

3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

3-methoxy-1-methyl-5-nitropyridin-2-one

InChI

InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(13-2)7(8)10/h3-4H,1-2H3

InChI Key

WIZDLGFUVBYZLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)OC)[N+](=O)[O-]

Origin of Product

United States

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